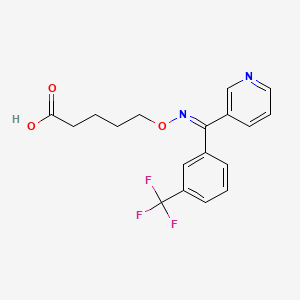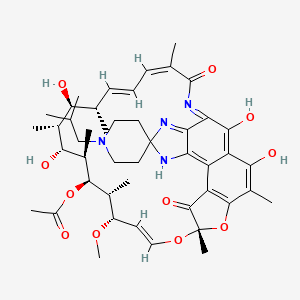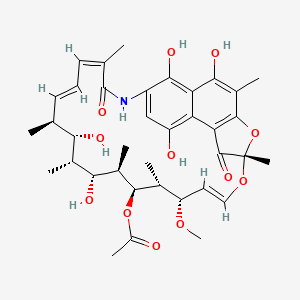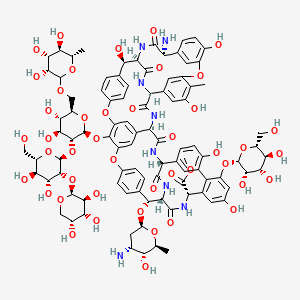
リストセチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ristocetin is a glycopeptide antibiotic, obtained from Amycolatopsis lurida . It was previously used to treat staphylococcal infections but is no longer used clinically because it caused thrombocytopenia and platelet agglutination . Now, it is used solely to assay those functions in vitro in the diagnosis of conditions such as von Willebrand disease (vWD) and Bernard–Soulier syndrome .
Synthesis Analysis
Ristocetin is a fermentation product of Nocardia lurida . The commercial preparation of this antibiotic, Spontin, is a mixture of two closely related components, designated ristocetin A (> 90%) and ristocetin B . They can be separated by paper strip electrophoresis and paper chromatography .Molecular Structure Analysis
Ristocetin A and B contain amino and phenolic groups . Ristocetin A contains 4 moles of mannose and 2 moles each of glucose, D-arabinose, and rhamnose, while ristocetin B contains 1 mole of D-arabinose and 2 moles each of mannose, glucose, and rhamnose .Chemical Reactions Analysis
When ristocetin A and B are hydrolyzed with acid, the sugars and an amino fragment are split off and the activities against sensitive Gram-positive bacteria are increased up to 30-fold .Physical And Chemical Properties Analysis
Ristocetin compounds are amphoteric, can be isolated as free bases and crystallized as sulphates . They are soluble in acidic aqueous solutions, less soluble in neutral aqueous solutions, and generally insoluble in organic solvents . They are very stable in aqueous acidic solutions .科学的研究の応用
血小板凝集試験
リストセチンは、リストセチン誘導血小板凝集(RIPA)試験で使用されます . この試験は、血小板機能を評価し、血小板機能不全症の詳細を示します . これは、血小板糖タンパク質(GP)Ibα-V-IX複合体とフォン・ヴィレブランド因子(VWF)の相互作用の存在と完全性を決定するためのインビトロ試験です .
フォン・ヴィレブランド病の診断
リストセチンは、フォン・ヴィレブランド病(VWD)の診断に使用されます . 正常な血漿とPRPを混合し、1.0 mg/mLのリストセチンで再チャレンジした後に、異常なRIPAトレースが修正された場合、VWF機能/量の欠損が示唆されます .
VWDタイプ2Bの識別
より低用量のリストセチン(0.5 mg/mL)でのRIPA混合研究は、フォン・ヴィレブランド病タイプ2B(VWD2B)をまれな血小板タイプ(PT)VWDから識別するため、およびVWD2Bの表現型的な実験室診断のために推奨されます .
血小板活性化におけるCXCL12との相乗効果
リストセチンは、ヒト血小板活性化においてCXCL12と相乗効果があることが判明しました . 閾値未満の用量のリストセチンとCXCL12の同時刺激は、血小板凝集を相乗的に誘導します .
血小板活性化の基礎となるメカニズムの調査
リストセチンは、血小板活性化の基礎となるメカニズムを調査する研究に使用されます . たとえば、低用量のリストセチンとCXCL12の組み合わせは、血小板凝集におけるRho/RhoキナーゼとRacの役割を研究するために使用されてきました .
VWFとGPIbα-V-IXの相互作用の研究
リストセチンは、VWFとGPIbα-V-IXの相互作用の研究に使用されます . この相互作用は、一次止血の過程に不可欠です .
作用機序
Target of Action
Ristocetin, a glycopeptide antibiotic, primarily targets the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb) in the blood . The interaction between Ristocetin and these targets plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
Ristocetin acts by inducing the binding of von Willebrand factor to the platelet receptor glycoprotein Ib . When Ristocetin is added to normal blood, it causes agglutination of fixed platelets or initiates the initial agglutination phase of aggregation of live platelets .
Biochemical Pathways
Ristocetin’s action affects the biochemical pathway involving von Willebrand factor and platelet receptor glycoprotein Ib . The binding of these two components, facilitated by Ristocetin, leads to platelet aggregation, a crucial step in the formation of a blood clot . This interaction is essential for primary hemostasis, the process that stops bleeding following vascular injury .
Pharmacokinetics
It is known that ristocetin was previously used clinically to treat staphylococcal infections but is no longer used due to its side effects, including thrombocytopenia and platelet agglutination . Today, it is used solely in vitro to assay these functions in the diagnosis of conditions such as von Willebrand disease and Bernard–Soulier syndrome .
Result of Action
The primary result of Ristocetin’s action is the agglutination of platelets, which is a key step in blood clotting . By facilitating the binding of von Willebrand factor to the platelet receptor glycoprotein Ib, Ristocetin induces platelet aggregation . This process is crucial in the formation of a blood clot, which helps prevent excessive bleeding following vascular injury .
Action Environment
The action of Ristocetin is influenced by the environment in which it operates. For instance, the presence of von Willebrand factor and platelet receptor glycoprotein Ib in the blood is necessary for Ristocetin to exert its effects . Furthermore, the pH of the environment can affect the activity of Ristocetin, with a rapid loss of activity observed above a pH of 7.5 .
将来の方向性
Recent studies have investigated the effects of a combination of ristocetin and CXCL12 at low doses on human platelet activation . Simultaneous stimulation with ristocetin and CXCL12 at subthreshold doses synergistically induce platelet aggregation . This could open new avenues for understanding the role of ristocetin in platelet function and related disorders.
生化学分析
Biochemical Properties
Ristocetin interacts with several biomolecules, most notably von Willebrand factor (VWF) and the platelet receptor glycoprotein Ib (GpIb) . The interaction between Ristocetin and VWF promotes the binding of VWF to GpIb, leading to platelet agglutination . This property of Ristocetin is utilized in laboratory tests to assess the function of VWF and the integrity of the platelet glycoprotein Ib-IX-V complex .
Cellular Effects
Ristocetin has significant effects on cells, particularly platelets. It induces platelet aggregation, which is a crucial step in the formation of a blood clot . In addition, Ristocetin has been found to cause a 95% inhibition in the incorporation of lysine-14C and inorganic 32P into the staphylococcal cell wall .
Molecular Mechanism
The molecular mechanism of Ristocetin’s action involves its ability to cause von Willebrand factor to bind the platelet receptor glycoprotein Ib (GpIb). When Ristocetin is added to normal blood, it causes agglutination .
Temporal Effects in Laboratory Settings
Ristocetin’s effects can change over time in laboratory settings. For instance, the Ristocetin-induced platelet aggregation (RIPA) test uses different concentrations of Ristocetin to measure the response of VWF/GPIbα-V-IX over time . This test can help identify defects in VWF or in GPIbα-V-IX function .
Transport and Distribution
Given its role in promoting the interaction of VWF with GpIb, it can be inferred that Ristocetin likely interacts with these proteins in the blood plasma .
Subcellular Localization
Given its role in promoting the interaction of VWF with GpIb, it is likely that Ristocetin acts in the extracellular space where it can interact with these proteins .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ristocetin involves a series of steps that include the coupling of two key intermediates, which are then further modified to yield the final product. The synthesis pathway involves the use of protecting groups and several reaction steps to achieve the desired product.", "Starting Materials": [ "L-rhamnose", "L-tyrosine", "D-glucosamine", "N-acetyl-D-glucosamine", "L-lysine", "L-aspartic acid", "L-glutamic acid", "L-proline", "L-valine", "L-serine", "L-threonine", "L-cysteine", "L-leucine", "L-isoleucine", "L-phenylalanine", "L-tryptophan", "L-methionine", "L-histidine", "L-arginine", "L-alanine", "L-glycine", "L-ornithine", "L-tyrosine methyl ester", "N-tert-butoxycarbonyl-L-lysine", "N-tert-butoxycarbonyl-L-aspartic acid", "N-tert-butoxycarbonyl-L-glutamic acid", "N-tert-butoxycarbonyl-L-proline", "N-tert-butoxycarbonyl-L-valine", "N-tert-butoxycarbonyl-L-serine", "N-tert-butoxycarbonyl-L-threonine", "N-tert-butoxycarbonyl-L-cysteine", "N-tert-butoxycarbonyl-L-leucine", "N-tert-butoxycarbonyl-L-isoleucine", "N-tert-butoxycarbonyl-L-phenylalanine", "N-tert-butoxycarbonyl-L-tryptophan", "N-tert-butoxycarbonyl-L-methionine", "N-tert-butoxycarbonyl-L-histidine", "N-tert-butoxycarbonyl-L-arginine", "N-tert-butoxycarbonyl-L-alanine", "N-tert-butoxycarbonyl-L-glycine", "N-tert-butoxycarbonyl-L-ornithine", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "DCC", "DMAP", "Pd/C", "Raney nickel", "NaBH4", "NaOH", "HCl", "H2SO4", "NaOAc", "AgNO3", "MeOH", "EtOH", "CHCl3", "EtOAc", "AcOH", "TFA", "MeCN", "NaH", "BuLi", "NaI", "CuI", "LiAlH4", "TMSOTf", "TBAF", "HBTU", "DIPEA", "TEA", "Boc2O", "Ac2O", "THF", "Et2O", "MeNO2", "NH4Cl", "Na2SO4", "MgSO4", "SiO2" ], "Reaction": [ "Protection of L-tyrosine with Boc2O", "Coupling of L-rhamnose with N-acetyl-D-glucosamine using DCC and DMAP", "Protection of L-lysine, L-aspartic acid, L-glutamic acid, L-proline, L-valine, L-serine, L-threonine, L-cysteine, L-leucine, L-isoleucine, L-phenylalanine, L-tryptophan, L-methionine, L-histidine, L-arginine, L-alanine, L-glycine, and L-ornithine with Boc2O", "Coupling of protected amino acids with the rhamnose-glucosamine intermediate using HBTU and DIPEA", "Removal of Boc protecting groups using HCl or TFA", "Reduction of the double bond in L-tyrosine methyl ester to form L-tyrosine using Pd/C and H2", "Reduction of the amide bond in the lysine intermediate to form the corresponding amine using Raney nickel and H2", "Reduction of the nitro group in the tryptophan intermediate to form the corresponding amine using NaBH4", "Conversion of the carboxylic acid in the aspartic and glutamic acid intermediates to the corresponding methyl esters using MeOH and HCl", "Conversion of the hydroxyl group in the serine and threonine intermediates to the corresponding tert-butyldimethylsilyl ethers using TMSOTf and TEA", "Conversion of the carboxylic acid in the proline intermediate to the corresponding methyl ester using MeOH and HCl", "Coupling of the lysine and aspartic acid intermediates using HBTU and DIPEA", "Coupling of the glutamic acid and proline intermediates using HBTU and DIPEA", "Coupling of the valine and serine intermediates using HBTU and DIPEA", "Coupling of the threonine and cysteine intermediates using HBTU and DIPEA", "Coupling of the leucine and isoleucine intermediates using HBTU and DIPEA", "Coupling of the phenylalanine and tryptophan intermediates using HBTU and DIPEA", "Coupling of the methionine and histidine intermediates using HBTU and DIPEA", "Coupling of the arginine and alanine intermediates using HBTU and DIPEA", "Coupling of the glycine and ornithine intermediates using HBTU and DIPEA", "Removal of the tert-butyldimethylsilyl protecting groups using TBAF", "Removal of the methyl ester protecting groups using NaOH", "Conversion of the amine in the lysine intermediate to the corresponding azide using NaN3", "Reduction of the azide in the lysine intermediate to the corresponding amine using CuI and NaBH4", "Coupling of the lysine intermediate with the rhamnose-glucosamine-intermediate using HBTU and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the amine in the lysine intermediate to the corresponding iodide using NaI", "Coupling of the iodide intermediate with the rhamnose-glucosamine-lysine intermediate using CuI and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the carboxylic acid in the glutamic acid intermediate to the corresponding amide using HBTU and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the hydroxyl group in the tyrosine intermediate to the corresponding tert-butyldimethylsilyl ether using TMSOTf and TEA", "Coupling of the tyrosine intermediate with the rhamnose-glucosamine-lysine-glutamic acid intermediate using HBTU and DIPEA", "Removal of the tert-butyldimethylsilyl protecting group using TBAF", "Conversion of the hydroxyl group in the serine intermediate to the corresponding iodide using NaI", "Coupling of the iodide intermediate with the rhamnose-glucosamine-lysine-glutamic acid-tyrosine intermediate using CuI and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the carboxylic acid in the proline intermediate to the corresponding amide using HBTU and DIPEA", "Coupling of the proline intermediate with the rhamnose-glucosamine-lysine-glutamic acid-tyrosine-serine intermediate using HBTU and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the hydroxyl group in the threonine intermediate to the corresponding iodide using NaI", "Coupling of the iodide intermediate with the rhamnose-glucosamine-lysine-glutamic acid-tyrosine-serine-proline intermediate using CuI and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the carboxylic acid in the cysteine intermediate to the corresponding amide using HBTU and DIPEA", "Coupling of the cysteine intermediate with the rhamnose-glucosamine-lysine | |
CAS番号 |
1404-55-3 |
分子式 |
C95H110N8O44 |
分子量 |
2067.9 g/mol |
IUPAC名 |
methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
InChI |
InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1 |
InChIキー |
VUOPFFVAZTUEGW-CFURMEHTSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
外観 |
Solid powder |
| 1404-55-3 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ristocetin Ristomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)
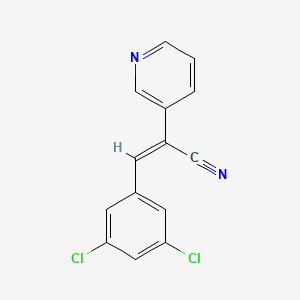
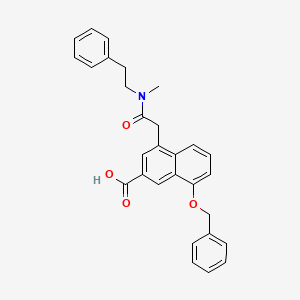
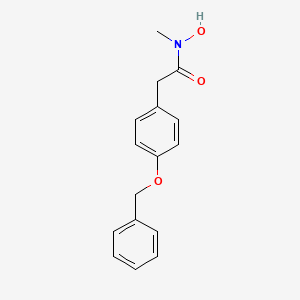
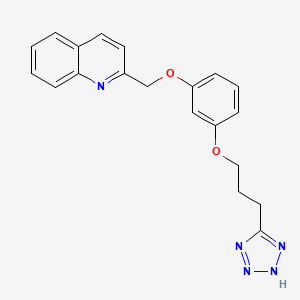
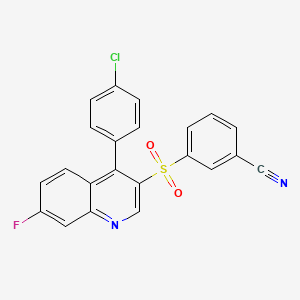
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
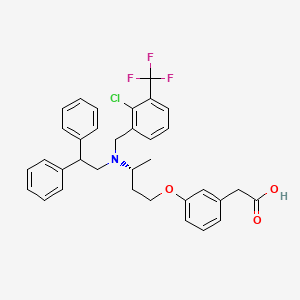

![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)
